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Introduction
Exposure to ultraviolet (UV) radiation is a primary source of DNA damage, with the formation of

thymine dimers, particularly cyclobutane pyrimidine dimers (CPDs), being the most frequent

lesion. These dimers create a significant roadblock for the high-fidelity replicative DNA

polymerases, leading to stalled replication forks and potential cell death. To overcome this

challenge, cells have evolved a specialized mechanism known as translesion synthesis (TLS),

which employs a unique set of DNA polymerases capable of replicating across these damaged

sites. This guide provides a comparative analysis of the efficiency and fidelity of key human

DNA polymerases involved in bypassing thymine dimers, offering insights into their distinct

roles in maintaining genome integrity.

The primary players in this process are the Y-family DNA polymerases, including Polymerase η

(Pol η), Polymerase ι (Pol ι), and Polymerase κ (Pol κ), along with the B-family polymerase,

Polymerase ζ (Pol ζ), and the scaffolding protein Rev1. These enzymes exhibit remarkable

differences in their ability to insert nucleotides opposite the thymine dimer and to extend the

DNA strand thereafter, ranging from highly accurate to predominantly error-prone synthesis.

Understanding these differences is crucial for research in cancer biology, mutagenesis, and the

development of novel therapeutic strategies.
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The bypass of thymine dimers is a complex process that can involve the action of a single

polymerase or the coordinated effort of multiple polymerases in a two-step mechanism. This

"two-polymerase" model often involves an "inserter" polymerase that places a nucleotide

opposite the lesion, followed by an "extender" polymerase that continues synthesis.

DNA Polymerase η (Pol η)
Pol η is widely recognized as the primary and most efficient enzyme for the error-free bypass of

CPDs.[1][2] It exhibits a unique ability to accommodate the distorted thymine dimer within its

active site and accurately insert two adenine bases opposite the two thymines of the dimer.[1]

This action restores the correct genetic information, making Pol η a crucial guardian against

UV-induced mutations. Studies have shown that Pol η carries out TLS opposite CPDs in a

highly error-free manner in vivo.[3]

DNA Polymerase ι (Pol ι)
In contrast to the high fidelity of Pol η, Pol ι is characterized by its highly erroneous bypass of

CPDs.[4][5] While it can facilitate translesion replication of a thymine-thymine dimer, it
frequently misinserts bases. Gel kinetic assays have revealed that Pol ι misinserts T or G

opposite the 3' thymine of a CPD approximately 1.5 times more frequently than the correct

base, adenine.[5] However, it is capable of extending from a G·T mispair, leading to complete

but mutagenic bypass of the lesion.[4]

DNA Polymerase κ (Pol κ)
The role of Pol κ in bypassing thymine dimers appears to be more specialized, often

functioning as an "extender" polymerase.[6] While it is inefficient at inserting nucleotides

directly opposite the 3'T of a T-T dimer, it can efficiently extend from a nucleotide that has been

inserted by another polymerase.[6] Pol κ, in conjunction with Pol ζ, has been implicated in

promoting mutagenic TLS opposite CPDs.[3]

DNA Polymerase ζ (Pol ζ)
Pol ζ is another key player in the extension step of TLS. It is proficient at extending from

mismatched primer termini and from nucleotides inserted opposite DNA lesions.[6] In the

context of thymine dimer bypass, Pol ζ often works in concert with an "inserter" polymerase.

The Rev3 and Rev7 proteins form the catalytic core of Pol ζ.
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Rev1
Rev1 is a unique member of the Y-family of DNA polymerases that primarily functions as a

scaffold protein, coordinating the polymerase switch during TLS.[7][8] Its C-terminal domain

interacts with other TLS polymerases, including Pol η, Pol ι, and Pol κ, facilitating their

recruitment to the site of the DNA lesion.[8][9] While Rev1 possesses a dCMP transferase

activity, its primary role in thymine dimer bypass is non-catalytic, orchestrating the sequential

action of the inserter and extender polymerases.[7]

Quantitative Data on Bypass Efficiency
Quantifying the efficiency and fidelity of DNA polymerases in bypassing thymine dimers is

typically achieved through steady-state kinetic analysis. The key parameters measured are the

Michaelis constant (K_m), which reflects the substrate concentration at half-maximal reaction

velocity, and the maximum reaction velocity (V_max) or the catalytic rate constant (k_cat). The

ratio k_cat/K_m represents the catalytic efficiency of the enzyme. Fidelity is often expressed as

the ratio of the efficiency of correct nucleotide insertion to that of incorrect nucleotide insertion.

Disclaimer: The following table presents a summary of findings on the efficiency and fidelity of

various DNA polymerases in bypassing cyclobutane pyrimidine dimers (CPDs). It is important

to note that the data is compiled from multiple studies, and direct comparison of absolute

kinetic values can be challenging due to variations in experimental conditions, such as the

specific polymerase construct, DNA substrate, and assay methodology. Therefore, the table

aims to provide a qualitative and comparative overview rather than a set of absolute, directly

comparable figures.
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DNA
Polymerase

Role in CPD
Bypass

Efficiency Fidelity Key Findings

Pol η
Primary Inserter

& Extender
High High (Error-free)

Efficiently and

accurately

inserts two

adenines

opposite the T-T

dimer.[1][3]

Pol ι Inserter Moderate
Very Low (Error-

prone)

Frequently

misinserts T or G

opposite the 3'

thymine of the

CPD.[4][5]

Pol κ Extender Low (as inserter)
Moderate (as

extender)

Inefficient at

insertion but can

extend from a

pre-inserted

nucleotide.[6]

Pol ζ Extender N/A Moderate

Proficient at

extending from

nucleotides

inserted opposite

lesions.[6]

Rev1 Scaffold N/A N/A

Coordinates the

switching of

other TLS

polymerases at

the lesion site.[7]

[8][9]
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In Vitro Primer Extension Assay for Translesion
Synthesis
This assay is a fundamental method to assess the ability of a DNA polymerase to bypass a

specific DNA lesion, such as a thymine dimer.

1. Preparation of the DNA Substrate:

Synthesize a DNA oligonucleotide template containing a site-specific thymine dimer (CPD).

Synthesize a shorter, complementary primer that anneals to the template upstream of the

lesion.

Label the 5' end of the primer with a radioactive isotope (e.g., [γ-³²P]ATP) using T4

polynucleotide kinase or a fluorescent dye for non-radioactive detection.[10][11]

Anneal the labeled primer to the template DNA by heating the mixture to 95°C and then

slowly cooling it to room temperature.[12]

2. Primer Extension Reaction:

Prepare a reaction mixture containing the annealed primer/template DNA, the DNA

polymerase being tested, all four deoxynucleoside triphosphates (dNTPs), and the

appropriate reaction buffer with magnesium ions.[13]

Initiate the reaction by adding the DNA polymerase or dNTPs.

Incubate the reaction at the optimal temperature for the polymerase (typically 37°C) for

various time points.[14]

3. Analysis of Reaction Products:

Stop the reactions at different time points by adding a quenching solution (e.g., EDTA).[14]

Denature the DNA products by heating in a formamide-containing loading buffer.

Separate the DNA fragments by size using denaturing polyacrylamide gel electrophoresis

(PAGE).[11][12]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1197255?utm_src=pdf-body
https://www.benchchem.com/product/b1197255?utm_src=pdf-body
https://bio.libretexts.org/Bookshelves/Microbiology/Microbiology_(Boundless)/07%3A_Microbial_Genetics/7.25%3A_Molecular_Techniques/7.25G%3A_Primer_Extension_Analysis
https://scispace.com/pdf/the-primer-extension-assay-2r8zgyo0qg.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4274652/
https://pressbooks.umn.edu/cvdl/chapter/module-4-4-denaturation-annealing-and-primer-extension/
https://www.nationaldiagnostics.com/2011/08/19/primer-extension/
https://www.nationaldiagnostics.com/2011/08/19/primer-extension/
https://scispace.com/pdf/the-primer-extension-assay-2r8zgyo0qg.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4274652/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualize the radiolabeled or fluorescently labeled DNA fragments using autoradiography or

fluorescence imaging, respectively.[10][11]

4. Interpretation of Results:

The appearance of full-length extension products indicates successful bypass of the

thymine dimer.

The accumulation of shorter products stalled at the lesion site indicates that the polymerase

is blocked by the dimer.

The efficiency of bypass can be quantified by measuring the intensity of the bands

corresponding to the stalled and full-length products over time.

To determine fidelity, individual dNTPs can be added to separate reactions to identify which

nucleotide is preferentially inserted opposite the lesion.

Steady-State Kinetic Analysis
To obtain quantitative kinetic parameters (K_m and k_cat), a steady-state kinetic analysis is

performed.[12][15]

1. Reaction Setup:

Set up a series of primer extension reactions as described above, but vary the concentration

of a single dNTP while keeping the concentrations of the polymerase, primer/template DNA,

and other three dNTPs constant.[12]

2. Data Collection:

Measure the initial velocity of the reaction (the rate of product formation in the linear range)

for each dNTP concentration.[16] This is typically done under conditions where less than

20% of the substrate is consumed to ensure steady-state kinetics.[12]

3. Data Analysis:

Plot the initial reaction velocity against the dNTP concentration.
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Fit the data to the Michaelis-Menten equation to determine the K_m and V_max values.[16]

The k_cat can be calculated from V_max if the enzyme concentration is known.

The catalytic efficiency (k_cat/K_m) can then be calculated for the insertion of each dNTP.

[17]
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Caption: Translesion Synthesis Pathway for Bypassing Thymine Dimers.
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Caption: Experimental Workflow for In Vitro Primer Extension Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dna-polymerases-in-bypassing-thymine-dimers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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